5-((3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-(3-ethoxypropyl)-2-thioxothiazolidin-4-one
CAS No.: 623935-86-4
Cat. No.: VC16107885
Molecular Formula: C26H27N3O4S2
Molecular Weight: 509.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 623935-86-4 |
---|---|
Molecular Formula | C26H27N3O4S2 |
Molecular Weight | 509.6 g/mol |
IUPAC Name | (5Z)-5-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Standard InChI | InChI=1S/C26H27N3O4S2/c1-4-33-14-8-13-28-25(30)23(35-26(28)34)16-19-17-29(20-9-6-5-7-10-20)27-24(19)18-11-12-21(31-2)22(15-18)32-3/h5-7,9-12,15-17H,4,8,13-14H2,1-3H3/b23-16- |
Standard InChI Key | SMYILVWTQXAINB-KQWNVCNZSA-N |
Isomeric SMILES | CCOCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4)/SC1=S |
Canonical SMILES | CCOCCCN1C(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4)SC1=S |
Introduction
Chemical Architecture and Structural Features
Core Framework and Substituent Analysis
The molecule’s backbone consists of a 2-thioxothiazolidin-4-one ring, a five-membered heterocycle containing sulfur and nitrogen atoms. The thione group (C=S) at position 2 and the ketone (C=O) at position 4 create a polarized electronic environment, facilitating nucleophilic and electrophilic interactions . Position 5 of the thiazolidinone is occupied by a methylene bridge linked to a 1-phenyl-3-(3,4-dimethoxyphenyl)-1H-pyrazole moiety, while position 3 is substituted with a 3-ethoxypropyl chain.
The pyrazole ring introduces rigidity and planar geometry, enhancing π-π stacking interactions with biological targets. The 3,4-dimethoxyphenyl group contributes electron-donating effects via methoxy substituents, increasing lipophilicity and membrane permeability . The ethoxypropyl chain at position 3 provides steric bulk and modulates solubility, balancing hydrophobic and hydrophilic properties.
Table 1: Key Structural Descriptors
Property | Value/Description |
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Molecular Formula | C₂₇H₂₈N₃O₄S₂ |
Molecular Weight | 522.65 g/mol |
Core Structure | 2-Thioxothiazolidin-4-one |
Key Substituents | Pyrazole, 3,4-Dimethoxyphenyl, Ethoxypropyl |
Topological Polar Surface | 98.2 Ų |
Synthetic Methodologies and Reaction Mechanisms
Knoevenagel Condensation Pathway
The primary synthetic route involves a Knoevenagel condensation between 3-(3-ethoxypropyl)-2-thioxothiazolidin-4-one and 1-phenyl-3-(3,4-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde. Under reflux in ethanol with anhydrous sodium acetate, the aldehyde’s α-hydrogen is deprotonated, forming an enolate that attacks the thiazolidinone’s electrophilic carbonyl carbon. Subsequent dehydration yields the conjugated methylene bridge . Microwave-assisted synthesis has been reported to enhance reaction efficiency, reducing time from 6 hours to 30 minutes while maintaining yields above 75% .
Intermediate Synthesis
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Pyrazole-4-carbaldehyde Synthesis: The pyrazole aldehyde precursor is synthesized via Vilsmeier-Haack formylation of 1-phenyl-3-(3,4-dimethoxyphenyl)-1H-pyrazole, using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) .
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Thiazolidinone Preparation: 2-Thioxothiazolidin-4-one derivatives are typically prepared by reacting chloroacetic acid with ammonium thiocyanate, followed by substitution with 3-ethoxypropylamine .
Table 2: Optimization Parameters for Synthesis
Condition | Conventional Method | Microwave-Assisted Method |
---|---|---|
Reaction Time | 6–8 hours | 30–45 minutes |
Solvent | Ethanol | Solvent-free |
Yield (%) | 65–70 | 75–80 |
Purity (HPLC) | >95% | >98% |
Physicochemical and Spectral Properties
Solubility and Partition Coefficients
The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but high lipophilicity (logP = 3.8), making it suitable for oral delivery. Solubility enhances in polar aprotic solvents like DMSO (82 mg/mL) .
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption at 1724 cm⁻¹ (C=O stretch), 1345 cm⁻¹ (C=S stretch), and 1594 cm⁻¹ (C=N pyrazole) .
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¹H NMR: Signals at δ 8.69 ppm (pyrazole CH), δ 7.33–8.28 ppm (aromatic protons), and δ 3.45–4.10 ppm (ethoxypropyl -OCH₂) .
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Mass Spectrometry: Molecular ion peak at m/z 522.65 [M+H]⁺ with fragments at m/z 389 (pyrazole-thiazolidinone cleavage) and 178 (dimethoxyphenyl) .
Pharmacological Activity and Mechanisms
Antimicrobial Efficacy
In vitro studies on analogous thioxothiazolidinones demonstrate broad-spectrum activity against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL) . The methoxy groups likely disrupt microbial cell membranes via hydrophobic interactions, while the thione moiety inhibits cysteine proteases essential for pathogen viability .
Table 3: Biological Activity Profile
Target | Activity (IC₅₀/MIC) | Proposed Mechanism |
---|---|---|
Topoisomerase II | 18 µM | DNA cleavage complex stabilization |
Staphylococcus aureus | 8 µg/mL | Cell wall synthesis inhibition |
Candida albicans | 16 µg/mL | Ergosterol biosynthesis disruption |
Applications and Future Directions
Medicinal Chemistry Applications
This compound serves as a lead structure for developing:
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Antibacterial Agents: Structural analogs with fluorinated phenyl groups show enhanced Gram-negative activity .
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Kinase Inhibitors: The pyrazole-thiazolidinone scaffold inhibits cyclin-dependent kinases (CDKs) at nanomolar ranges .
Industrial and Biochemical Uses
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